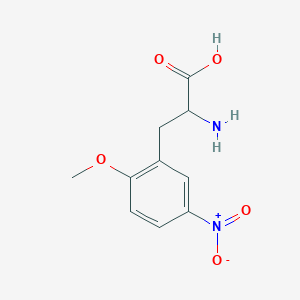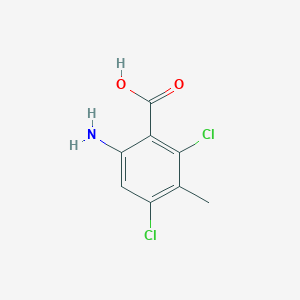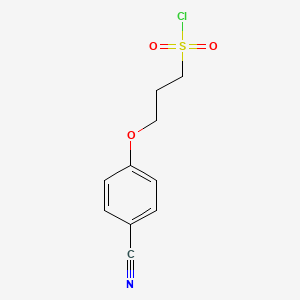
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride is a chemical compound with a molecular weight of 259.70 g/mol. It is a benzonitrile derivative known for its versatility in organic synthesis, pharmaceutical development, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride can be achieved through various methods. One efficient method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method offers moderate to excellent yields up to 98% and employs mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often involves the dehydration of sulfonic acids using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and thionyl chloride (SOCl2) . These methods are widely used due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets and pathways, depending on their specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride include other sulfonyl chlorides such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Uniqueness
What sets this compound apart is its unique benzonitrile structure, which imparts specific reactivity and properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C10H10ClNO3S |
|---|---|
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
3-(4-cyanophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(13,14)7-1-6-15-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 |
InChI-Schlüssel |
LDDHKLNQWGORDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


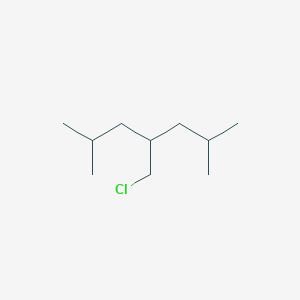
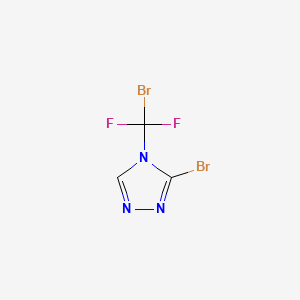
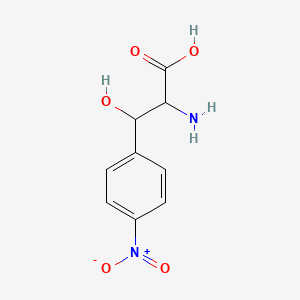

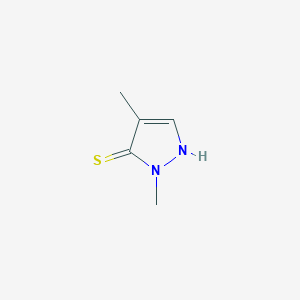
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
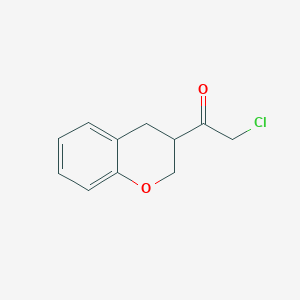

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
